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Compound of Interest

Compound Name: Retroisosenine

Cat. No.: B1680554

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of retroisosenine (also known
as retrorsine) and other selected pyrrolizidine alkaloids (PAs). The information presented herein
is intended to assist researchers and professionals in the fields of toxicology, pharmacology,
and drug development in understanding the relative toxicities and underlying mechanisms of
these compounds. All quantitative data is summarized for clear comparison, and detailed
experimental methodologies are provided.

Comparative Toxicity Data

The acute toxicity of pyrrolizidine alkaloids varies significantly depending on their chemical
structure. The following tables summarize the available quantitative toxicity data for
retroisosenine and other common PAs in rats.

Table 1: Acute Oral Toxicity (LD50) of Pyrrolizidine Alkaloids in Rats
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Pyrrolizidine
Oral LD50 (mg/kg)

Route of

Reference

Alkaloid Administration
Retroisosenine ]

) 34 -38 Intraperitoneal [1]
(Retrorsine)
Senecionine 65 Not Specified [2]
Lasiocarpine 150 Oral [3]
Seneciphylline 80 Intravenous [4]
Monocrotaline Not available!

1A definitive oral LD50 value for monocrotaline in rats is not readily available in the literature.

However, studies have used subcutaneous doses of 30-60 mg/kg to induce pulmonary

hypertension and higher doses (up to 300 mg/kg) to induce severe liver injury[5][6]. An in vitro

study on primary rat hepatocytes reported an IC50 value of 225 uM for monocrotaline-induced

liver toxicity[7].

Table 2: Comparative In Vitro Cytotoxicity and Other Toxicity Metrics

Pyrrolizidine . Cell
. Metric Value ) Reference
Alkaloid Line/Model
Retroisosenine BMDL1o (mg/kg Rat; acute liver
_ 11-4.9 o [7]
(Retrorsine) bw/day) toxicity
) Primary rat
Monocrotaline ICs0 (UM) 225 [7]
hepatocytes
) ) Primary rat
Lasiocarpine ICso0 (UM) 10.9 [7]
hepatocytes
_ . Primary rat
Riddelliine ICs0 (ULM) 6.3 [7]
hepatocytes

Mechanism of Toxicity: A Common Pathway
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The toxicity of unsaturated pyrrolizidine alkaloids, including retroisosenine, is primarily
attributed to their metabolic activation in the liver. This process, mediated by cytochrome P450
(CYP) enzymes, particularly CYP3A4 and CYP2B6, converts the parent alkaloid into highly
reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAS).

These reactive metabolites can then follow two main pathways:

» Detoxification: DHPAs can be conjugated with glutathione (GSH), a key antioxidant, to form
pyrrole-GSH conjugates that are subsequently excreted from the body.

» Toxic Activation: If the detoxification pathway is overwhelmed, the highly electrophilic DHPAs
can bind to cellular macromolecules, including proteins and DNA, forming pyrrole-protein
and pyrrole-DNA adducts.

The formation of these adducts is a critical step in initiating cellular damage, leading to
hepatotoxicity. The depletion of hepatic GSH further exacerbates this damage by impairing the
cell's antioxidant defenses. The binding of DHPAs to proteins can disrupt cellular function and
lead to cell death, while the formation of DNA adducts can induce mutations and potentially
lead to cancer.

The following diagram illustrates the generalized metabolic activation and toxicity pathway of
pyrrolizidine alkaloids.
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Acute Oral Toxicity Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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